molecular formula CHCl5Si B075502 Trichloro(dichloromethyl)silane CAS No. 1558-24-3

Trichloro(dichloromethyl)silane

Cat. No.: B075502
CAS No.: 1558-24-3
M. Wt: 218.4 g/mol
InChI Key: LQUJCRPJNSUWKY-UHFFFAOYSA-N
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Description

Trichloro(dichloromethyl)silane is an organosilicon compound with the molecular formula CHCl5Si and a molecular weight of 218.369. It is a colorless liquid that is primarily used as an intermediate in the production of other chemicals. The compound is known for its reactivity due to the presence of multiple chlorine atoms attached to the silicon atom .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(dichloromethyl)silane can be synthesized through the direct chlorination of methyltrichlorosilane. The reaction involves the exposure of methyltrichlorosilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process. This method involves the continuous introduction of methyltrichlorosilane and chlorine gas into a reactor, where the reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Trichloro(dichloromethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups, such as alkoxy or amino groups.

    Hydrolysis: The compound reacts with water to form dichloromethylsilanediol and hydrochloric acid.

    Reduction: This compound can be reduced to form dichloromethylsilane.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are organosilicon compounds with various functional groups.

    Hydrolysis: The major products are dichloromethylsilanediol and hydrochloric acid.

    Reduction: The major product is dichloromethylsilane.

Scientific Research Applications

Trichloro(dichloromethyl)silane has several applications in scientific research and industry:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds. It is also used in the preparation of silicon-based polymers and resins.

    Biology: The compound is used in the modification of surfaces to create hydrophobic or hydrophilic properties, which is useful in various biological assays.

    Medicine: this compound is used in the synthesis of pharmaceuticals and as a reagent in medicinal chemistry.

    Industry: It is used in the production of coatings, adhesives, and sealants.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both trichloro and dichloromethyl groups attached to the silicon atom. This unique structure imparts distinct reactivity and makes it a versatile intermediate in the synthesis of various organosilicon compounds .

Properties

IUPAC Name

trichloro(dichloromethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHCl5Si/c2-1(3)7(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUJCRPJNSUWKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHCl5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061778
Record name Silane, trichloro(dichloromethyl)-
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Molecular Weight

218.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1558-24-3
Record name Trichloro(dichloromethyl)silane
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Record name Silane, trichloro(dichloromethyl)-
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Record name Trichloro(dichloromethyl)silane
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Record name Silane, trichloro(dichloromethyl)-
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Record name Silane, trichloro(dichloromethyl)-
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Record name Trichloro(dichloromethyl)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trichloro(dichloromethyl)silane

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